molecular formula C₂₇H₂₃D₄N₉O₆S B1146668 替佐森坦-d4 CAS No. 1794707-10-0

替佐森坦-d4

货号 B1146668
CAS 编号: 1794707-10-0
分子量: 609.65
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Tezosentan is a small molecule that belongs to a class of drugs known as ET receptor antagonists . It has a chemical formula of C27H27N9O6S .


Chemical Reactions Analysis

Tezosentan has been studied for its interactions with various pharmaceutical excipients. In one study, it was found to be compatible with 14 different pharmaceutical excipients commonly used in the development of solid dosage forms .


Physical And Chemical Properties Analysis

Tezosentan has a molecular weight of 605.63 g/mol . It is a solid substance and has a solubility of 50 mg/mL in DMSO (ultrasonic) .

科学研究应用

Oncology

Summary of the Application

Tezosentan is a vasodilator drug that was originally developed to treat pulmonary arterial hypertension . It has been found to have anticancer properties due to its ability to target the endothelin (ET) receptors, which are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance .

Methods of Application or Experimental Procedures

Tezosentan acts by inhibiting endothelin (ET) receptors, which are overexpressed in many types of cancer cells . Endothelin-1 (ET1) is a substance produced by the body that causes blood vessels to narrow. Tezosentan has affinity for both ET A and ET B receptors . By blocking the effects of ET1, tezosentan can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .

Results or Outcomes Obtained

The repurposing of Tezosentan for cancer therapy has shown promise. The drug’s ability to target the ET receptors, which are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance, has demonstrated potential in the field of oncology . Drug repurposing can be an excellent way to improve the known profiles of first-line drugs and to solve several resistance problems of these same antineoplastic drugs .

Cardiology

Summary of the Application

Tezosentan is an intravenous short-acting endothelin receptor antagonist that has favorable hemodynamic actions in heart failure . It was originally developed to treat pulmonary arterial hypertension .

Methods of Application or Experimental Procedures

Tezosentan acts by inhibiting endothelin (ET) receptors, which are overexpressed in many types of cells . Endothelin-1 (ET1) is a substance produced by the body that causes blood vessels to narrow. Tezosentan has affinity for both ET A and ET B receptors . By blocking the effects of ET1, tezosentan can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .

Results or Outcomes Obtained

Tezosentan has been found to have beneficial effects in patients with acute heart failure . By improving hemodynamics, it can help to alleviate symptoms and improve clinical outcomes in these patients .

未来方向

While tezosentan did not result in a significant improvement in the primary clinical endpoint in the RITZ-4 trial, it did not demonstrate pro-ischemic effects in this population . Symptomatic hypotension may have resulted in an increased number of adverse events in the treatment group . Further studies with lower tezosentan doses are warranted .

属性

CAS 编号

1794707-10-0

产品名称

Tezosentan-d4

分子式

C₂₇H₂₃D₄N₉O₆S

分子量

609.65

同义词

N-[6-(2-Hydroxyethoxy-d4)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)-4-pyridinyl]-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。